3-(Piperidin-3-ylmethyl)pyridine dihydrochloride
Description
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride is a heterocyclic compound featuring a pyridine ring linked to a piperidine moiety via a methylene group at the 3-position. Its molecular formula is C₁₁H₁₅N₂·2HCl, with a molecular weight of 247.17 g/mol.
Properties
IUPAC Name |
3-(piperidin-3-ylmethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11;;/h1,3,5,8,11,13H,2,4,6-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRIVWTUKKQUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589977 | |
| Record name | 3-[(Piperidin-3-yl)methyl]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185013-65-3 | |
| Record name | 3-[(Piperidin-3-yl)methyl]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Piperidin-3-ylmethyl Intermediate
A common precursor is (R)-3-aminopiperidine dihydrochloride, which can be prepared by reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent.
| Step | Reagents/Conditions | Details |
|---|---|---|
| i | (R)-3-aminopiperidin-2-one hydrochloride + 1.5–2.0 equiv. LiAlH4 in THF | Reaction temperature: 10–45°C; typically ~35°C for addition |
| ii | Heating reaction mixture | 45–70°C, often 55–65°C for 1–3 hours |
| iii | Workup | Filtration to isolate (R)-3-aminopiperidine dihydrochloride |
This method yields the chiral piperidine derivative efficiently on a kilogram scale, with the solvent THF providing good solubility and reaction control. The hydrochloride salt is obtained by admixing the free amine with concentrated hydrochloric acid.
Formation of the Pyridine-Substituted Piperidine
The key step to form 3-(piperidin-3-ylmethyl)pyridine involves alkylation or reductive amination of a pyridine derivative with the piperidine intermediate.
Alkylation via Mitsunobu Reaction:
For example, alkylation of a hydroxymethylpiperidine derivative with a pyridine carboxylic acid ester under Mitsunobu conditions using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF at 0°C to room temperature.Reductive Amination:
Condensation of the piperidine amine with pyridine aldehydes followed by reduction with sodium triacetoxyborohydride (NaBH(OAc)3) in dichloromethane (CH2Cl2) with acetic acid at room temperature. This step can be followed by acid treatment (e.g., 4.0 mol/L HCl in 1,4-dioxane) to yield the dihydrochloride salt.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| a | Pyridine aldehyde + piperidine amine + NaBH(OAc)3, AcOH, CH2Cl2, r.t. | 38–72 | Reductive amination step |
| b | Acid treatment with HCl in 1,4-dioxane, MeOH, r.t. | Quantitative | Conversion to dihydrochloride salt |
These methods allow for selective formation of the desired pyridine-piperidine linkage with good yields and purity.
Research Findings and Optimization
The reduction step with LiAlH4 is critical and requires careful control of equivalents and temperature to avoid over-reduction or side reactions. Approximately 1.6 equivalents of LiAlH4 at 35°C followed by heating at 58–60°C is optimal for large-scale synthesis.
The Mitsunobu reaction provides a mild and efficient route for alkylation of hydroxymethylpiperidine derivatives with pyridine esters, with yields around 80%.
Reductive amination using NaBH(OAc)3 is preferred for its chemoselectivity and mild conditions, yielding high purity products suitable for subsequent salt formation.
Conversion to dihydrochloride salt improves compound stability and facilitates isolation by filtration.
Summary Table of Preparation Methods
| Stage | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Reduction of (R)-3-aminopiperidin-2-one hydrochloride | LiAlH4 (1.5–2.0 equiv.), THF | 10–70 (stepwise) | High | Filtration isolation of dihydrochloride |
| Alkylation (Mitsunobu) | Hydroxymethylpiperidine derivative, DEAD, PPh3, THF | 0 to r.t. | ~80 | Mild, efficient alkylation |
| Reductive amination | Pyridine aldehyde, NaBH(OAc)3, AcOH, CH2Cl2 | r.t. | 38–72 | Followed by acid treatment to dihydrochloride |
| Salt formation | HCl in 1,4-dioxane, MeOH | r.t. | Quantitative | Improves stability and isolation |
Chemical Reactions Analysis
Oxidation Reactions
The pyridine and piperidine groups undergo oxidation under specific conditions:
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Pyridine N-Oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the pyridine nitrogen to form a pyridine N-oxide derivative. This modification enhances water solubility and bioactivity .
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Methylene Bridge Oxidation : The methylene group (-CH₂-) connecting the piperidine and pyridine rings can be oxidized to a ketone using chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Table 1: Oxidation Reactions and Outcomes
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ | 25°C, 12 h | Pyridine N-oxide derivative | 78% |
| KMnO₄ (aq) | 80°C, acidic pH | Ketone derivative | 65% |
Reduction Reactions
The compound participates in hydrogenation and borohydride-mediated reductions:
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Piperidine Ring Modification : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in synthetic intermediates but leaves the saturated piperidine ring intact .
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Selective Borohydride Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces imine intermediates during derivatization .
Table 2: Reduction Efficiency by Catalyst
| Catalyst | Substrate | Product | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Ru-Co/HAP | THFAM intermediate | Piperidine derivative | 94.2 |
| Pd-C | Imine intermediate | Secondary amine | 85% |
Substitution Reactions
The chlorine atoms in the dihydrochloride salt facilitate nucleophilic substitutions:
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Halogen Exchange : Reaction with potassium iodide (KI) in acetone replaces chloride with iodide.
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Amine Functionalization : Piperidine’s secondary amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions .
Mechanistic Insight:
DFT calculations reveal that the Ru₁Co NP catalyst lowers the energy barrier for C-O bond cleavage during cyclization (ΔG‡ = 0.26 eV), enabling efficient piperidine formation .
Cyclization and Ring-Opening
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Intramolecular Cyclization : Heating in acidic conditions promotes dehydration, forming bicyclic structures .
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Ring-Opening with Ammonia : Treatment with NH₃ opens the piperidine ring, generating linear diamines .
Comparative Reactivity with Analogues
The methylene bridge and dihydrochloride salt distinguish its reactivity from similar compounds:
Table 3: Reactivity Comparison with Structural Analogues
| Compound | Oxidation Sensitivity | Reduction Stability |
|---|---|---|
| 3-(Piperidin-3-ylmethyl)pyridine | High | Moderate |
| 2-(Piperidin-3-yl)pyridine dihydrochloride | Moderate | High |
| 5-Methyl-2-(piperidin-3-ylmethyl)pyridine | Low | High |
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its piperidine and pyridine moieties allow for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
Reagent in Chemical Reactions
- It can be utilized as a reagent in various chemical reactions, facilitating the formation of substituted derivatives. For instance, it can undergo oxidation with potassium permanganate or reduction with lithium aluminum hydride to yield different products.
Biological Applications
Ligand in Receptor Studies
- In biological research, 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride has been employed as a ligand in receptor binding studies. Its interaction with histamine H3 and sigma-1 receptors has been investigated for potential therapeutic applications in pain management and neurological disorders .
Therapeutic Potential
- The compound is being explored for its potential therapeutic properties, particularly in the treatment of conditions such as Alzheimer's disease and cancer. Studies indicate that derivatives of piperidine can inhibit key enzymes like acetylcholinesterase, which is crucial for cognitive function . Additionally, certain piperidine derivatives have shown promising anticancer activity through novel mechanisms .
Medicinal Chemistry
Pharmaceutical Development
- This compound is considered a precursor in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for modifications that enhance biological activity and selectivity towards specific targets .
Dual Acting Ligands
- Recent research has identified this compound as part of dual acting ligands that target both histamine H3 and sigma-1 receptors. This dual-targeting mechanism could lead to more effective treatments for pain and other neurological conditions .
Industrial Applications
Specialty Chemicals Production
- The compound is utilized in the production of specialty chemicals and serves as an intermediate in the manufacture of agrochemicals and dyes. Its ability to participate in various chemical reactions allows for the development of diverse products tailored to specific industrial needs .
Case Studies
Case Study 1: Pain Management
A study published on dual piperidine-based ligands highlighted the efficacy of compounds similar to this compound in managing nociceptive and neuropathic pain. These compounds exhibited a broad spectrum of analgesic activity, suggesting their potential use in clinical settings for pain relief .
Case Study 2: Alzheimer’s Disease
Research focusing on piperidine derivatives indicated significant inhibition of acetylcholinesterase activity, which is vital for treating Alzheimer's disease. Modifications to the piperidine structure enhanced brain exposure and activity against cholinesterase enzymes, marking progress towards effective Alzheimer's therapies .
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The following table compares key structural and molecular features of 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride with related compounds:
Research Findings and Trends
- Agrochemical Relevance : The synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine highlights the role of halogenated pyridine derivatives in developing next-generation pesticides .
- Pharmaceutical Potential: Piperidine-pyridine hybrids are being explored as modulators of nicotinic acetylcholine receptors (nAChRs), with implications for treating neurological disorders .
Biological Activity
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring attached to a pyridine moiety. Its molecular formula is , and it is typically encountered as a dihydrochloride salt, which enhances its solubility in aqueous environments.
The biological activity of this compound can be attributed to its interactions with various receptors and enzymes in the body:
- Histamine Receptors : This compound has shown affinity for histamine H3 receptors, which are involved in the modulation of neurotransmitter release. Its role as an antagonist at these receptors suggests potential applications in treating neurological disorders such as narcolepsy and other cognitive impairments .
- Sigma Receptors : The compound also interacts with sigma-1 receptors, which have been implicated in pain modulation and neuroprotection. Its dual action at both histamine and sigma receptors may enhance its analgesic properties .
1. Pain Management
Recent studies have indicated that this compound exhibits significant analgesic effects in models of nociceptive and neuropathic pain. In particular, it has been shown to reduce pain responses through its action on both histamine H3 and sigma-1 receptors, making it a candidate for further development in pain relief therapies .
2. Anticancer Activity
Research has explored the potential anticancer properties of piperidine derivatives, including this compound. Some studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
3. Neuroprotective Effects
The interaction of this compound with sigma receptors also points to possible neuroprotective effects. By modulating neurotransmitter release and providing neuroprotection, it may hold promise for treating neurodegenerative diseases .
Case Study 1: Analgesic Efficacy
In a preclinical study examining the efficacy of various piperidine derivatives, compound 12 (structurally related to this compound) demonstrated significant analgesic activity in both acute and chronic pain models. The study highlighted its dual receptor activity as a key factor contributing to its effectiveness .
Case Study 2: Cancer Cell Line Testing
In vitro testing on FaDu hypopharyngeal tumor cells revealed that certain piperidine derivatives exhibited cytotoxicity comparable to established chemotherapeutics like bleomycin. This suggests that further exploration into the anticancer properties of this compound could be warranted .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended storage conditions to ensure the stability of 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride?
Store the compound in a dry environment at 2–8°C, protected from light and moisture. Avoid dust formation and ensure containers are tightly sealed to prevent oxidation or hydrolysis. Stability under these conditions is supported by studies showing minimal degradation over time when stored in inert atmospheres .
Q. What personal protective equipment (PPE) is required for safe handling?
Use nitrile gloves, ANSI-approved safety goggles, and a lab coat. For aerosol-prone procedures, employ a NIOSH-certified respirator (e.g., P95 for particulates or OV/AG/P99 cartridges for vapors). Ventilation must meet OSHA standards, with fume hoods used for weighing or transferring powders .
Q. Which analytical techniques are optimal for structural confirmation and purity assessment?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are critical for structural elucidation. Purity ≥95% can be verified via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Quantify residual solvents using GC-MS with headspace sampling .
Advanced Research Questions
Q. How can computational chemistry optimize synthetic routes for this compound?
Apply quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states. Tools like ICReDD’s reaction path search methods enable identification of energetically favorable intermediates and catalytic conditions. Pair computational predictions with high-throughput screening to validate optimal solvents (e.g., dichloromethane for SN2 reactions) and temperatures .
Q. What experimental designs resolve contradictory yield data across synthesis protocols?
Conduct a factorial design of experiments (DoE) to isolate variables such as reaction time, temperature, and stoichiometry. For example, if yields differ between aqueous vs. anhydrous conditions, use in situ IR spectroscopy to monitor intermediate formation. Cross-reference impurity profiles (e.g., via LC-MS) to identify side reactions caused by residual moisture or oxygen .
Q. How to assess stability under diverse pH and temperature conditions for long-term studies?
Perform accelerated stability testing:
- Thermal stress: Incubate samples at 40°C/75% RH for 4 weeks.
- pH stress: Dissolve in buffers (pH 1–12) and analyze degradation products via UPLC-PDA.
- Light exposure: Use ICH Q1B guidelines for photostability. Stability-indicating methods (e.g., chiral HPLC) can differentiate between diastereomers or hydrolysis byproducts .
Q. What strategies quantify trace impurities in synthesized batches?
Use LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column to separate polar impurities. Reference standards for common byproducts (e.g., piperidine derivatives from incomplete alkylation) enable accurate quantification. For halogenated impurities (e.g., from chlorinated intermediates), employ ICP-MS to detect metal catalysts or residual halides .
Q. How to integrate membrane separation technologies for scalable purification?
Explore nanofiltration (NF) membranes with 200–300 Da molecular weight cutoffs to remove unreacted precursors. Optimize transmembrane pressure (3–5 bar) and crossflow velocity to minimize fouling. Compare with traditional crystallization by tracking purity, yield, and solvent recovery rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
